Cas no 852137-42-9 (N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide)

N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide is a synthetic organic compound featuring a substituted indole core linked to a difluorobenzamide moiety. Its structural design combines the indole scaffold, known for its versatility in medicinal chemistry, with a fluorinated aromatic group, enhancing its potential for selective binding and metabolic stability. The presence of dimethyl substitution on the indole nitrogen may improve lipophilicity and bioavailability. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. Its precise physicochemical properties and applications depend on further derivatization or target-specific studies.
N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide structure
852137-42-9 structure
商品名:N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide
CAS番号:852137-42-9
MF:C18H16F2N2O
メガワット:314.329251289368
CID:6435848
PubChem ID:4246403

N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide 化学的及び物理的性質

名前と識別子

    • N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide
    • AKOS024591963
    • 852137-42-9
    • SR-01000130352-1
    • N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,6-difluorobenzamide
    • F0651-0181
    • N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide
    • CCG-282546
    • SR-01000130352
    • N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide
    • Benzamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluoro-
    • インチ: 1S/C18H16F2N2O/c1-11-8-13-9-12(6-7-16(13)22(11)2)10-21-18(23)17-14(19)4-3-5-15(17)20/h3-9H,10H2,1-2H3,(H,21,23)
    • InChIKey: FYCLVAKESBLMPD-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1C=CC2=C(C=1)C=C(C)N2C)(=O)C1=C(F)C=CC=C1F

計算された属性

  • せいみつぶんしりょう: 314.12306946g/mol
  • どういたいしつりょう: 314.12306946g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 423
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • 密度みつど: 1.23±0.1 g/cm3(Predicted)
  • ふってん: 473.9±45.0 °C(Predicted)
  • 酸性度係数(pKa): 12.60±0.46(Predicted)

N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0651-0181-10mg
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide
852137-42-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0651-0181-50mg
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide
852137-42-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0651-0181-5μmol
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide
852137-42-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0651-0181-20μmol
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide
852137-42-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0651-0181-4mg
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide
852137-42-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0651-0181-15mg
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide
852137-42-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0651-0181-10μmol
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide
852137-42-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0651-0181-75mg
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide
852137-42-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0651-0181-1mg
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide
852137-42-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0651-0181-3mg
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide
852137-42-9 90%+
3mg
$63.0 2023-05-17

N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide 関連文献

N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamideに関する追加情報

Introduction to N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide (CAS No. 852137-42-9)

N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide, identified by its CAS number 852137-42-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a dimethylindole moiety and a difluorobenzamide group, contribute to its potential as a lead compound for the development of novel therapeutic agents.

The dimethylindole core is a well-known pharmacophore that is frequently encountered in bioactive molecules. Its ability to interact with various biological targets has been extensively explored in the literature. In particular, derivatives of indole have shown efficacy in modulating neurological and inflammatory pathways. The substitution pattern in the indole ring, as seen in this compound, further enhances its potential by introducing specific functional groups that can influence its binding affinity and selectivity.

The 2,6-difluorobenzamide moiety is another critical component of this molecule that contributes to its pharmacological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of drug candidates. The presence of two fluorine atoms at the 2 and 6 positions of the benzamide ring provides additional electronic and steric effects that can fine-tune the molecule's interactions with biological targets. This structural feature has been leveraged in the design of numerous successful drugs, including antiviral and anticancer agents.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising drug candidates like N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide. These methodologies allow researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. The combination of computational modeling with experimental validation has become a cornerstone of modern drug discovery processes.

In vitro studies have demonstrated that N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide exhibits notable activity against several biological targets. For instance, preliminary assays suggest that it may inhibit the activity of certain enzymes involved in inflammatory pathways. This observation aligns with the growing interest in developing small-molecule inhibitors for chronic inflammatory diseases. The ability of this compound to modulate these pathways could potentially lead to the development of novel therapeutic strategies.

The synthesis of N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into the benzamide ring necessitates specialized synthetic techniques to achieve regioselectivity and minimize side reactions. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision.

The pharmacokinetic properties of N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide are also an area of active investigation. Understanding how a molecule behaves in vivo is crucial for assessing its potential as a drug candidate. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining the efficacy and safety of a therapeutic agent. Researchers are employing advanced techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study these properties in detail.

The role of fluorine atoms in enhancing the bioavailability and pharmacological activity of drug candidates cannot be overstated. Fluorinated compounds often exhibit improved binding affinity due to changes in electronic distribution and steric effects around the active site. This has led to the development of several best-selling drugs that incorporate fluorine atoms at strategic positions within their molecular structure. N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide is no exception and represents an example of how fluorine chemistry can be leveraged to create potent bioactive molecules.

Ongoing research efforts are focused on further optimizing the properties of N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide for therapeutic applications. By modifying various structural features, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical trials and eventually into new treatments for patients.

The impact of this compound on future drug development is likely to be significant given its unique structural features and promising biological activity. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that target these processes effectively. N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide stands as an example of how interdisciplinary approaches can lead to innovative solutions in medicinal chemistry.

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